molecular formula C23H35Cl3O3 B12709948 Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- CAS No. 117554-42-4

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-

Cat. No.: B12709948
CAS No.: 117554-42-4
M. Wt: 465.9 g/mol
InChI Key: VJRLDNJOVXXSPR-UHFFFAOYSA-N
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Description

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is a synthetic organic compound with the molecular formula C22H35Cl3O3 It is a derivative of acetic acid where the hydrogen atoms are replaced by a trichloro-3-pentadecylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- typically involves the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetic acid under acidic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with metabolic processes, leading to cell death. It targets specific molecular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is unique due to its specific substitution pattern and the presence of a long alkyl chain.

Properties

CAS No.

117554-42-4

Molecular Formula

C23H35Cl3O3

Molecular Weight

465.9 g/mol

IUPAC Name

2-(2,4,6-trichloro-3-pentadecylphenoxy)acetic acid

InChI

InChI=1S/C23H35Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)29-17-21(27)28/h16H,2-15,17H2,1H3,(H,27,28)

InChI Key

VJRLDNJOVXXSPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)O)Cl

Origin of Product

United States

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